molecular formula C13H16O5 B12606471 (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid CAS No. 917974-91-5

(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid

Cat. No.: B12606471
CAS No.: 917974-91-5
M. Wt: 252.26 g/mol
InChI Key: IHDHHBDVVZUWDW-UHFFFAOYSA-N
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Description

(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid typically involves the condensation of appropriate phenolic compounds with acetic acid derivatives. One common method includes the use of 7,8-dimethoxy-2H-chromen-3-one as a starting material, which undergoes a series of reactions including reduction and subsequent acylation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and conditions to maximize yield and purity. Catalysts and solvents that facilitate the reactions efficiently would be employed to ensure scalability.

Chemical Reactions Analysis

Types of Reactions

(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, binding to receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid: Lacks the methoxy groups at positions 7 and 8.

    (7,8-Dimethoxy-2H-1-benzopyran-3-yl)acetic acid: Similar structure but without the dihydro modification.

    (7,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)propanoic acid: Contains a propanoic acid group instead of an acetic acid group.

Uniqueness

The presence of methoxy groups at positions 7 and 8, along with the dihydro modification, imparts unique chemical and biological properties to (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

917974-91-5

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-(7,8-dimethoxy-3,4-dihydro-1H-isochromen-3-yl)acetic acid

InChI

InChI=1S/C13H16O5/c1-16-11-4-3-8-5-9(6-12(14)15)18-7-10(8)13(11)17-2/h3-4,9H,5-7H2,1-2H3,(H,14,15)

InChI Key

IHDHHBDVVZUWDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC(OC2)CC(=O)O)C=C1)OC

Origin of Product

United States

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